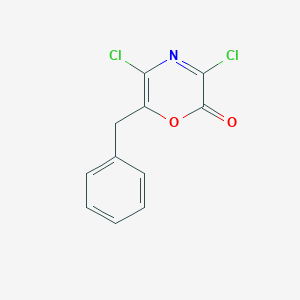
6-Benzyl-3,5-dichloro-1,4-oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-3,5-dichloro-1,4-oxazin-2-one is a heterocyclic compound with the molecular formula C11H7Cl2NO2 and a molecular weight of 256.08478 g/mol . This compound is characterized by its unique structure, which includes a benzyl group attached to an oxazinone ring, and two chlorine atoms at the 3 and 5 positions of the ring . It is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3,5-dichloro-1,4-oxazin-2-one typically involves the reaction of benzylamine with a chlorinated oxazinone precursor under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield . The process may also include purification steps, such as recrystallization or chromatography, to isolate the pure compound from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3,5-dichloro-1,4-oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: DDQ in the presence of molecular oxygen and iron (II) phthalocyanine as a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the oxazinone ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
6-Benzyl-3,5-dichloro-1,4-oxazin-2-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Benzyl-3,5-dichloro-1,4-oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Benzyl-3,5-dichloro-1,4-oxazin-2-one can be compared with other similar compounds, such as:
3,4-Dichlorobenzyl chloride: A related compound with similar chlorine substitution but different functional groups.
Imidazole derivatives: Compounds with a similar heterocyclic structure but different chemical properties and applications.
Indole derivatives: Compounds with a different core structure but similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, which makes it valuable for various chemical and industrial applications.
Properties
CAS No. |
131882-02-5 |
|---|---|
Molecular Formula |
C11H7Cl2NO2 |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
6-benzyl-3,5-dichloro-1,4-oxazin-2-one |
InChI |
InChI=1S/C11H7Cl2NO2/c12-9-8(16-11(15)10(13)14-9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
RKPPCUQNEFEFKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(N=C(C(=O)O2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(C(=O)O2)Cl)Cl |
Synonyms |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(phenylmethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















